molecular formula C20H21FN4O B2984579 N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide CAS No. 1251611-39-8

N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

Cat. No. B2984579
CAS RN: 1251611-39-8
M. Wt: 352.413
InChI Key: LLSNVTREOSQNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide, also known as FRAX597, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer. This compound is a potent inhibitor of the protein kinases PAK4 and PAK5, which are involved in cell growth, survival, and migration.

Scientific Research Applications

Antibacterial Activity

N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide and its analogs have been explored for their antibacterial properties. For instance, compounds with amino- and/or hydroxy-substituted cyclic amino groups at C-7, synthesized using similar naphthyridine carboxylic acids, exhibited significant in vitro and in vivo antibacterial activities, suggesting potential for further biological study in combating bacterial infections (Egawa et al., 1984).

Cytotoxic Activity

Derivatives of naphthyridine carboxamides have demonstrated potent cytotoxicity against cancer cell lines, including murine leukemia and Lewis lung carcinoma, suggesting their utility in cancer research. Specifically, carboxamide derivatives with varied 2-substituents showed potent cytotoxic activity, highlighting the chemical versatility and potential of this class for developing new anticancer agents (Deady et al., 2005).

Novel Antibacterial Agents

The structural modification of naphthyridones to include m-aminophenyl groups as novel N-1 substituents resulted in compounds with extremely potent antibacterial activities against both Gram-positive and Gram-negative bacteria. This suggests a promising direction for developing new antibacterial agents capable of addressing resistant bacterial strains (Kuramoto et al., 2003).

Kinase Inhibition for Cancer Therapy

Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluorophenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides identified potent and selective Met kinase inhibitors. These compounds, including BMS-777607, have shown promise in preclinical models for treating cancers dependent on the Met kinase pathway, indicating their potential application in targeted cancer therapy (Schroeder et al., 2009).

Cellular Imaging Applications

Fluorescent alkynyl-naphthalimide fluorophores have been synthesized and explored for their cellular imaging applications. These compounds exhibit visible fluorescence and have been used in confocal fluorescence microscopy to study cellular processes, showcasing the utility of naphthyridine derivatives in bioimaging and molecular biology research (Langdon-Jones et al., 2015).

properties

IUPAC Name

N,N-diethyl-4-(3-fluoroanilino)-7-methyl-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O/c1-4-25(5-2)20(26)17-12-22-19-16(10-9-13(3)23-19)18(17)24-15-8-6-7-14(21)11-15/h6-12H,4-5H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLSNVTREOSQNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CN=C2C(=C1NC3=CC(=CC=C3)F)C=CC(=N2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-diethyl-4-((3-fluorophenyl)amino)-7-methyl-1,8-naphthyridine-3-carboxamide

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